N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole core linked to a pyridine ring and an acetamide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Attachment of the pyridine ring: The benzimidazole core can be functionalized with a pyridine ring through a coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the pyridine ring, which may affect its biological activity and chemical properties.
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide: Lacks the methoxyethyl group, potentially altering its solubility and reactivity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-11-10-19-16(22)12-21-15-8-3-2-6-13(15)20-17(21)14-7-4-5-9-18-14/h2-9H,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHCPDQMGRSPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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